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Introduction
1,4-Diaminoanthraquinone is a key intermediate in the synthesis of a wide range of dyes,

including disperse, vat, and acid dyes. Its derivatives are also of significant interest in medicinal

chemistry and materials science due to their chromophoric properties and potential biological

activity. This technical guide provides a comprehensive overview of the primary synthetic

pathways for 1,4-diaminoanthraquinone, complete with detailed experimental protocols,

quantitative data, and process diagrams to facilitate research and development in this area.

Core Synthesis Pathways
The synthesis of 1,4-diaminoanthraquinone is primarily achieved through two main routes: the

amination of 1,4-dihydroxyanthraquinone (quinizarin) and the reduction of 1-amino-4-

nitroanthraquinone. A third, more versatile method for producing substituted 1,4-

diaminoanthraquinones involves the derivatization of quinizarin via a tosylated intermediate.

Pathway 1: From 1,4-Dihydroxyanthraquinone
(Quinizarin)
This widely used industrial method involves a two-step process: the formation of the leuco-

diamino intermediate followed by its oxidation.
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Step 1: Synthesis of Leuco-1,4-diaminoanthraquinone

The first step is the reductive amination of 1,4-dihydroxyanthraquinone (quinizarin). This is

typically achieved by reacting quinizarin with ammonia in the presence of a reducing agent,

such as sodium dithionite or hydrazine hydrate.[1][2] The reaction proceeds through the

formation of the leuco-quinizarin, which is then aminated.[3]

Step 2: Oxidation to 1,4-Diaminoanthraquinone

The resulting 1,4-diamino-2,3-dihydroanthraquinone (leuco-1,4-diaminoanthraquinone) is then

oxidized to the final product.[4][5] Various oxidizing agents can be used, including air,

nitrobenzene, or dehydrogenation catalysts.[4][6]
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Synthesis of 1,4-Diaminoanthraquinone from Quinizarin.

Pathway 2: From 1-Amino-4-nitroanthraquinone
This pathway involves the selective reduction of the nitro group of 1-amino-4-

nitroanthraquinone to an amino group. This method is advantageous when the starting material
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is readily available.
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Synthesis of 1,4-Diaminoanthraquinone via Reduction.

Pathway 3: Synthesis of Substituted 1,4-
Diaminoanthraquinones via Tosylation of Quinizarin
This pathway is particularly useful for synthesizing both symmetrically and unsymmetrically

substituted N-alkyl or N-aryl-1,4-diaminoanthraquinones. It involves the initial conversion of

quinizarin to 1,4-ditosylanthraquinone, followed by sequential or simultaneous nucleophilic

substitution with amines.[7]
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Synthesis of Substituted 1,4-Diaminoanthraquinones.

Quantitative Data Summary
The following tables summarize key quantitative data for the different synthetic pathways.

Table 1: Synthesis of Leuco-1,4-diaminoanthraquinone from 1,4-Dihydroxyanthraquinone
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Parameter Value Reference

Starting Material 1,4-Dihydroxyanthraquinone [2]

Reagents

Hydrazine hydrate, Ammonia,

Organic Solvent (e.g., DMF,

DMSO)

[2]

Reaction Temperature 50-100 °C [2]

Reaction Pressure 0.2-0.5 MPa [2]

Reaction Time 3-4 hours [2]

Purity (HPLC) 99.1% [2]

Yield 96.6% [2]

Table 2: Oxidation of Leuco-1,4-diaminoanthraquinone

Parameter Value Reference

Starting Material
Leuco-1,4-

diaminoanthraquinone
[4]

Reagents/Catalyst
Raney nickel in N-

methylpyrrolidone
[4]

Reaction Temperature 145-170 °C [4]

Reaction Time ~30 minutes at 170 °C [4]

Yield Quantitative [4]

Melting Point 268-270 °C [4]

Table 3: Synthesis of 1,4-Diaminoanthraquinone from 1-Amino-4-nitroanthraquinone
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Parameter Value Reference

Starting Material 1-Amino-4-nitroanthraquinone [5]

Reagents

Hydrazine hydrate, Sodium

hydroxide, Dimethyl sulfoxide,

Water

[5]

Reaction Temperature 40-70 °C [5]

Reaction Time ~5 hours [5]

Yield

~78.6% (based on 11 parts

product from 14 parts starting

material)

[5]

Melting Point 258-260 °C [5]

Table 4: Synthesis of Substituted 1,4-Diaminoanthraquinones from 1,4-Ditosylanthraquinone
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Product Amine(s) Solvent
Temperat
ure

Yield
Melting
Point (°C)

Referenc
e

1,4-bis-(n-

butylamino

)-

anthraquin

one

n-

Butylamine
Pyridine 100 °C 68% 120-121 [7]

1-

(isopropyla

mino)-4-(n-

propylamin

o)anthraqui

none

Isopropyla

mine, then

n-

Propylamin

e

- - 67% 120-121 [7]

1-

(anilino)-4-

(n-

butylamino

)-

anthraquin

one

Aniline,

then n-

Butylamine

- - 90% 118-120 [7]

Experimental Protocols
Protocol 1: Synthesis of 1,4-Diaminoanthraquinone from
1,4-Dihydroxyanthraquinone
Step A: Synthesis of Leuco-1,4-diaminoanthraquinone[2]

To a suitable reaction vessel, add 1,4-dihydroxyanthraquinone, hydrazine hydrate (0.5-1.2

molar equivalents), and an organic solvent such as DMF or DMSO (2-5 times the mass of

the quinizarin).

Pressurize the vessel with ammonia gas to 0.2-0.5 MPa.

Heat the mixture to 50-100 °C and maintain for 3-4 hours with stirring.
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After the reaction is complete, slowly vent the excess ammonia gas.

Raise the temperature to 100 °C to remove any remaining dissolved ammonia.

Cool the mixture to 0-20 °C to crystallize the product.

Filter the precipitate, wash with water, and dry to obtain leuco-1,4-diaminoanthraquinone.

The mother liquor can be recycled.

Step B: Oxidation to 1,4-Diaminoanthraquinone[4]

Suspend 48 parts of leuco-1,4-diaminoanthraquinone in 250 parts of N-methylpyrrolidone.

Add approximately 0.5 parts of Raney nickel catalyst.

Heat the mixture with stirring. Evolution of hydrogen will begin around 145 °C.

Continue heating to 170 °C for about 30 minutes until gas evolution ceases.

Filter the hot solution to remove the catalyst.

Concentrate the filtrate to one-third of its original volume.

Precipitate the product by pouring the concentrated solution into a 2% sodium carbonate

solution.

Filter the precipitate and dry to obtain 1,4-diaminoanthraquinone.

Protocol 2: Synthesis of 1,4-Diaminoanthraquinone from
1-Amino-4-nitroanthraquinone[5]

In a reaction flask, mix 14 parts of 1-amino-4-nitroanthraquinone, 100 parts of dimethyl

sulfoxide, 100 parts of water, and 7 parts of hydrazine hydrate.

Stir the mixture at 40 °C and gradually heat to 60 °C over 50 minutes.

Adjust the pH of the reaction mixture to 9-10 by adding a 30% aqueous sodium hydroxide

solution.
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Stir the reaction mixture at 70 °C for 4 hours, monitoring the disappearance of the starting

material by chromatography.

Pour the reaction mixture into 800 parts of water to precipitate the product.

Filter the precipitate and wash with water until the filtrate is neutral and colorless.

Dry the solid to obtain 11 parts of 1,4-diaminoanthraquinone.

Protocol 3: Synthesis of Substituted 1,4-
Diaminoanthraquinones
Step A: Preparation of 1,4-Ditosylanthraquinone[7]

Dissolve 10.0 g (41.7 mmol) of quinizarin in 400 ml of methylene chloride.

Add 24 ml (170 mmol) of triethylamine and 16 g (84 mmol) of p-toluenesulfonyl chloride.

Stir the solution for 24 hours at room temperature.

Wash the solution with water and dry over anhydrous magnesium sulfate.

Evaporate the methylene chloride and stir the residue with 300 ml of carbon tetrachloride for

3 hours.

Filter the slurry to obtain 1,4-ditosylanthraquinone as a bright yellow solid.

Step B: Synthesis of Symmetrically Substituted 1,4-Diaminoanthraquinones (Example: 1,4-bis-

(n-butylamino)-anthraquinone)[7]

React 1,4-ditosylanthraquinone with an excess of n-butylamine in pyridine at 100 °C.

Monitor the reaction by TLC.

Isolate and purify the product to obtain 1,4-bis-(n-butylamino)-anthraquinone.

Step C: Synthesis of Unsymmetrically Substituted 1,4-Diaminoanthraquinones (Example: 1-

(isopropylamino)-4-(n-propylamino)anthraquinone)[7]
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First, react 1,4-ditosylanthraquinone with isopropylamine to form 1-(isopropylamino)-4-

tosylanthraquinone.

Isolate and purify the intermediate.

React the 1-(isopropylamino)-4-tosylanthraquinone with n-propylamine.

Isolate and purify the final product.

Conclusion
The synthesis of 1,4-diaminoanthraquinone and its derivatives can be accomplished through

several reliable pathways. The choice of method depends on the availability of starting

materials, the desired substitution pattern on the amino groups, and the scale of the synthesis.

The protocols and data presented in this guide offer a solid foundation for researchers to select

and optimize the most suitable synthetic route for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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